molecular formula C11H19ClO B1583100 10-Undecenoyl chloride CAS No. 38460-95-6

10-Undecenoyl chloride

Cat. No. B1583100
CAS RN: 38460-95-6
M. Wt: 202.72 g/mol
InChI Key: MZFGYVZYLMNXGL-UHFFFAOYSA-N
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Description

10-Undecenoyl chloride is a clear yellow liquid . It has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .


Synthesis Analysis

10-Undecenoyl chloride has been used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates and poly (ethylene glycol)–lipid amphiphiles . It has also been used in the synthesis and modification of hyperbranched poly (glycidol) .


Molecular Structure Analysis

The molecular formula of 10-Undecenoyl chloride is C11H19ClO . Its molecular weight is 202.72 .


Chemical Reactions Analysis

10-Undecenoyl chloride has been used in various chemical reactions, particularly as an acylating reagent .


Physical And Chemical Properties Analysis

10-Undecenoyl chloride is a clear yellow liquid . It has a boiling point of 120-122 °C at 10 mmHg , a density of 0.944 g/mL at 25 °C , and a refractive index of 1.454 .

Scientific Research Applications

Synthesis of Cellulose ω-Carboxyalkanoates

  • Application Summary : 10-Undecenoyl chloride is used as an acylating reagent in the synthesis of cellulose ω-carboxyalkanoates .

Synthesis of Poly (Ethylene Glycol)–Lipid Amphiphiles

  • Application Summary : 10-Undecenoyl chloride is used in the synthesis of poly (ethylene glycol)–lipid amphiphiles .

Synthesis and Modification of Hyperbranched Poly (Glycidol)

  • Application Summary : 10-Undecenoyl chloride is used in the synthesis and modification of hyperbranched poly (glycidol) .

Modulation of Superhydrophobicity and Self-Binding Strength of Cellulose Ester-Based Coating

  • Application Summary : 10-Undecenoyl chloride is used in the synthesis of α-cellulose 10-undecenoyl ester (CUE) coatings. These coatings are used to modulate the superhydrophobicity and self-binding strength of cellulose ester-based coatings .
  • Methods of Application : The superhydrophobicity and self-binding strength of the CUE coatings are adjusted by changing the degree of substitution (DS) value. The DS-induced particle size of the CUE plays a key role in the cluster formation for the superhydrophobicity and the generation of contact area for the binding force .
  • Results or Outcomes : The CUE size displayed a normal distribution with the increase in DS value, and a low coating amount as well as a high contact area could be realized from a large particle size. The optimum DS value of the CUE coating was 0.44–0.94 .

Synthesis of Superhydrophobic Cellulose Stearoyl Ester for Oil/Water Separation

  • Application Summary : Although 10-Undecenoyl chloride is not directly used in this application, it’s worth noting that similar cellulose ester-based coatings have been used for oil/water separation .
  • Methods of Application : Cellulose stearoyl ester (CSE), which is obtained via the acylation reaction between dissolving pulp and stearoyl chloride, is used. The CSE shows a superhydrophobic property, which could selectively adsorb oil from the oil/water mixture .
  • Results or Outcomes : The membrane had high strength and long durability due to the addition of oxidized starch/CSE, and the separation efficiency was more than 99% even after ten repeated uses .

Synthesis of Poly (Lactic Acid)

  • Application Summary : Although 10-Undecenoyl chloride is not directly used in this application, it’s worth noting that similar acyl chlorides have been used in the synthesis of Poly (Lactic Acid) (PLA). PLA is a biodegradable and bioactive polyester derived from renewable resources, such as corn starch, cassava roots, or sugarcane .
  • Methods of Application : The synthesis of PLA generally involves the polymerization of the lactide monomer. The process can be carried out using various catalysts .
  • Results or Outcomes : PLA has found a wide range of applications due to its biodegradability, such as in packaging materials, agricultural films, and medical implants .

Synthesis of Poly (Vinyl Alcohol)

  • Application Summary : Similar to the case of PLA, 10-Undecenoyl chloride is not directly used in the synthesis of Poly (Vinyl Alcohol) (PVA), but similar acyl chlorides have been used. PVA is a water-soluble synthetic polymer with excellent film forming, emulsifying, and adhesive properties .
  • Methods of Application : The synthesis of PVA typically involves the polymerization of vinyl acetate to form Poly (Vinyl Acetate), which is then hydrolyzed to form PVA .
  • Results or Outcomes : PVA has a wide range of applications, including in papermaking, textiles, and a variety of coatings .

Safety And Hazards

10-Undecenoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It may be corrosive to metals . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, do not induce vomiting and immediately call a poison center or doctor .

properties

IUPAC Name

undec-10-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFGYVZYLMNXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068106
Record name 10-Undecenoyl chloride
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Molecular Weight

202.72 g/mol
Source PubChem
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Product Name

10-Undecenoyl chloride

CAS RN

38460-95-6
Record name 10-Undecenoyl chloride
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Record name 10-Undecenoyl chloride
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Record name 10-UNDECENOYL CHLORIDE
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Record name 10-Undecenoyl chloride
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Record name Undec-10-enoyl chloride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 10-undecenoic acid (5.055 mL, 25 mmol) in CH2Cl2 (50 mL) was slowly added (COCl)2 (4.364 mL, 50 mmol). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure to give 10-undecenoyl chloride (25 mmol). The product was used for the next reaction without further purification. 1H NMR (500 MHz, CDCl3) δ 1.29-1.48 (m, 10H), 1.71 (m, 2H), 2.05 (m, 2H), 2.88 (t, J=7 Hz, 2H), 4.98 (m, 2H), 5.80 (m, 1H).
Quantity
5.055 mL
Type
reactant
Reaction Step One
Quantity
4.364 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of toluene (12 mL) and SOCl2 (7.75 g, 65 mmol) and undec-10-enoic acid (1.00 g, 5.43 mmol) were refluxed for 1.5 h. The solvent and remaining SOCl2 were distilled off and the product (X) was further used in the thioester synthesis. 1H-NMR (CDCl3): δ=5.90-5.74 (m, 1H), 5.06-4.91 (m, 2H), 2.87 (t, J=7.2 Hz, 2H), 2.06 (q, J=13.7 Hz, J=6.7 Hz, 2H), 1.78-1.61 (m, 2H), 1.49-1.23 (m, 8H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.75 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
JH WOTIZ, SN BUCO - The Journal of Organic Chemistry, 1955 - ACS Publications
The Amdt-Eistert synthesis consists of the reaction of acid chlorides with diazomethane and the rearrangement (Wolf rearrangement) of the formed diazoketone into the next higher …
Number of citations: 38 pubs.acs.org
R Jantas, H Szocik - Polymer Bulletin, 2002 - Springer
… By Schotten-Baumann's esterification of poly(2-hydroxyethyl methacrylate) with 10undecenoyl chloride a new multimonomer - poly[2-(10-undecenoyloxy)ethyl methacrylate] was …
Number of citations: 5 link.springer.com
M Flores, M Morell, X Fernández-Francos… - European polymer …, 2013 - Elsevier
… A hyperbranched poly(glycidol) has been synthesized and modified by acylation with 10-undecenoyl chloride to obtain hyperbranched polymers (HBPs) with different degree of …
Number of citations: 13 www.sciencedirect.com
A Kaya, L Jakisch, H Komber, D Voigt… - Macromolecular …, 2001 - Wiley Online Library
… ), 10-undecenoyl chloride (R-COCl), 10undecenoic acid[13] … The addition of water to the 10-undecenoyl chloride copolymer … -1-ol, 10-undecenoyl chloride and 10-undecenoic acid were …
Number of citations: 19 onlinelibrary.wiley.com
Y Li, Y Hu, Y Liu - … Engineering (ICMMSEE 2015) Proceedings of the …, 2015 - World Scientific
… In order to develop the functional polymer containing tourmaline, the surface modification of the tourmaline powder with 10-undecenoyl chloride was studied in this work to synthesize …
Number of citations: 2 www.worldscientific.com
A Fürstner, K Langemann - The Journal of Organic Chemistry, 1996 - pure.mpg.de
… A solution of hex-5-en-1-ol (475 mg, 4.75 mmol) and DMAP (610 mg, 5 mmol) in CH2012 (15 mL) was added dropwise to a stirred solution of 10-undecenoyl chloride (810 mg, 4 mmol) …
Number of citations: 353 pure.mpg.de
L Tian, L Yam, J Wang, H Tat, KE Uhrich - Journal of Materials …, 2004 - pubs.rsc.org
… group of 10-undecenoyl chloride (1), which undergoes nucleophilic substitution by the hydroxyl groups of DMPA (2). An excess amount (115 mol%) of 10-undecenoyl chloride was used …
Number of citations: 46 pubs.rsc.org
R Jantas, Z Draczyński - Zeszyty Naukowe. Chemia/Politechnika Śląska, 2001 - infona.pl
… A new mulitmonomer - oligo{[2-(10-undecenoyloxy)-5-methyl-1,3-phenyl]methylene} was synthesised by the reacting of 10-undecenoyl chloride with p-cresolformaldehyde resin. Based …
Number of citations: 3 www.infona.pl
N Joly, R Granet, P Krausz - Journal of Carbohydrate Chemistry, 2003 - Taylor & Francis
… Cellulose was first acylated under microwave irradiation by 10‐undecenoyl chloride in lithium chloride/N,N‐dimethylacetamide homogeneous solution to yield unsaturated fatty acid …
Number of citations: 19 www.tandfonline.com
Y Wang, T Heinze, K Zhang - Nanoscale, 2016 - pubs.rsc.org
… Cellulose 10-undecenoyl ester (CUE) with a degree of substitution (DS) of 3 was synthesized by esterification of cellulose with 10-undecenoyl chloride. Then, CUE was modified by …
Number of citations: 49 pubs.rsc.org

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